REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[NH3:13]>CO>[NH2:13][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
|
0.27 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(CO)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the volatile constituents removed by evaporation in vacuo
|
Type
|
FILTRATION
|
Details
|
the ether solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove ammonium chloride which
|
Type
|
CUSTOM
|
Details
|
had precipitated
|
Type
|
CUSTOM
|
Details
|
The ether filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a solid product
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from 95% ethanol/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give 23.6 g
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(CO)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |